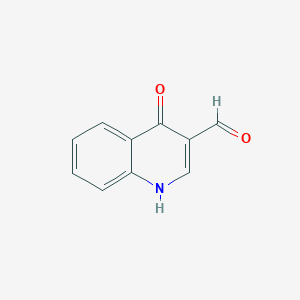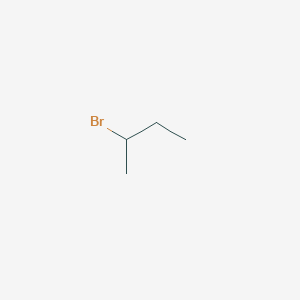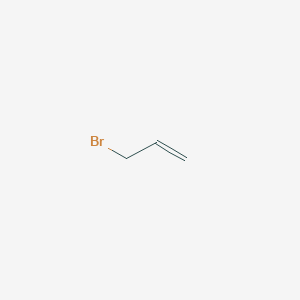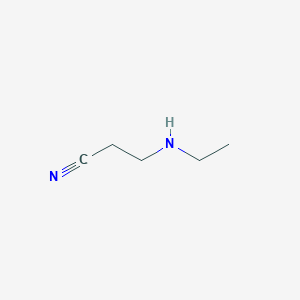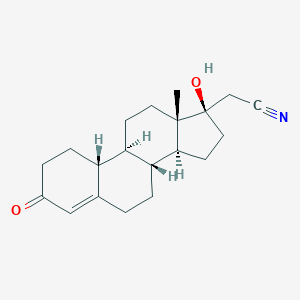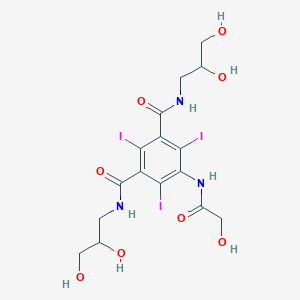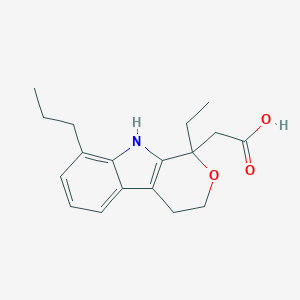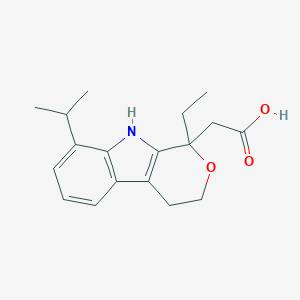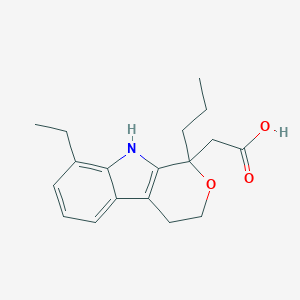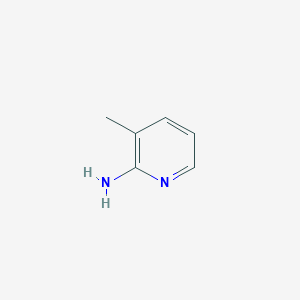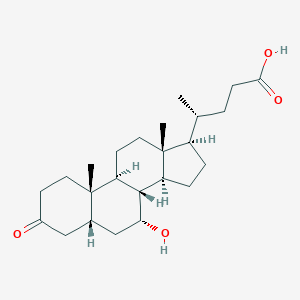
7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Overview
Description
7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid is a bile acid derivative and a 3-oxo steroid. It is structurally related to chenodeoxycholic acid, with the hydroxy group at position 3 oxidized to a ketone . This compound plays a significant role in human metabolism and is involved in various biological processes.
Mechanism of Action
Target of Action
7a-Hydroxy-3-oxo-5b-cholanoic acid, also known as 3-oxochenodeoxycholic acid or 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is a bile acid derivative . It primarily targets the bile acid synthesis pathway and cholesterol metabolism .
Mode of Action
This compound interacts with its targets by inhibiting the production of endogenous bile acids and the secretion of biliary cholesterol . It can be absorbed and used to synthesize the choleretic drug Obeticholic acid .
Biochemical Pathways
7a-Hydroxy-3-oxo-5b-cholanoic acid affects the bile acid synthesis pathway and cholesterol metabolism . It has been identified as a cholesterol metabolite in bile acids produced in HepG2 cells, a well-differentiated human hepatoblastoma cell line .
Pharmacokinetics
It is known that the compound can be absorbed and used to synthesize the choleretic drug obeticholic acid . This suggests that it has good bioavailability.
Result of Action
The primary result of the action of 7a-Hydroxy-3-oxo-5b-cholanoic acid is the inhibition of endogenous bile acid production and biliary cholesterol secretion . This can lead to a decrease in cholesterol levels, which is beneficial in the treatment of conditions such as primary biliary cirrhosis and nonalcoholic fatty liver disease .
Action Environment
The action, efficacy, and stability of 7a-Hydroxy-3-oxo-5b-cholanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds in the system, such as glycine and taurine, can lead to the formation of conjugated 7 alpha-hydroxy-3-oxo-5 beta-cholanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid typically involves the oxidation of chenodeoxycholic acid. One common method is the use of sodium hypochlorite as an oxidizing agent. The reaction is carried out at a controlled temperature of -15°C, with acetic acid used to adjust the pH, and methanol as the solvent . The crude product is then converted to its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of ketones back to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products:
Oxidation Products: 7-Ketolithocholic acid.
Reduction Products: Chenodeoxycholic acid.
Scientific Research Applications
7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the study of bile acid chemistry.
Biology: Investigated for its role in human metabolism and as a biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects in liver diseases and cholesterol management.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Comparison with Similar Compounds
Chenodeoxycholic Acid: A precursor in the synthesis of 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid.
7-Ketolithocholic Acid: An oxidation product of this compound.
Ursodeoxycholic Acid: Another bile acid with therapeutic applications in liver diseases.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities and metabolic pathways. Its role as an intermediate in bile acid metabolism and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVADAPHVNKTEP-CIGXQKLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272325 | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4185-00-6 | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxochenodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MY7NM9XNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 90 °C | |
| Record name | 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-oxochenodeoxycholic acid in the context of the gut microbiome?
A1: The provided research focuses on the role of the gut microbiome and its metabolites in predicting postoperative infections in liver transplant patients []. While the research doesn't directly investigate 3-oxochenodeoxycholic acid, it highlights the importance of secondary bile acids, a class of compounds to which 3-oxochenodeoxycholic acid belongs. Secondary bile acids are produced by the gut microbiome through the metabolism of primary bile acids. Although not explicitly mentioned, the research suggests that reduced levels of secondary bile acids, potentially including 3-oxochenodeoxycholic acid, may be associated with an increased risk of postoperative infections in this patient population [].
Q2: How is 3-oxochenodeoxycholic acid involved in the epimerization of chenodeoxycholic acid by Clostridium perfringens?
A2: Research indicates that Clostridium perfringens utilizes a redox mechanism to epimerize chenodeoxycholic acid at the 3-hydroxy position []. Specifically, 3-oxochenodeoxycholic acid serves as a key intermediate in this process []. This finding is significant as it helps elucidate the metabolic pathways employed by gut bacteria in modifying bile acids, which has implications for understanding their potential roles in host health and disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



